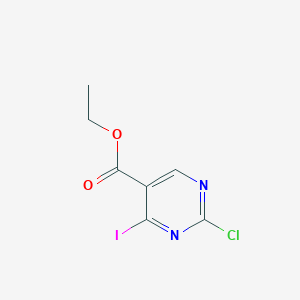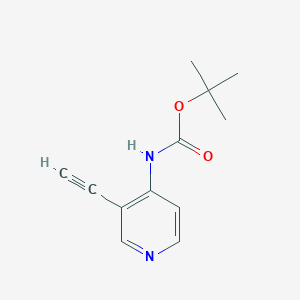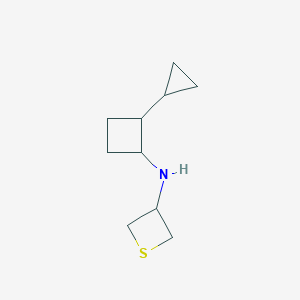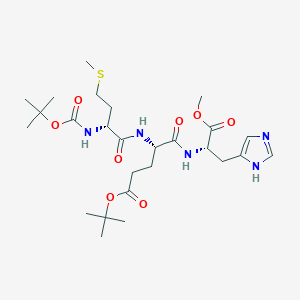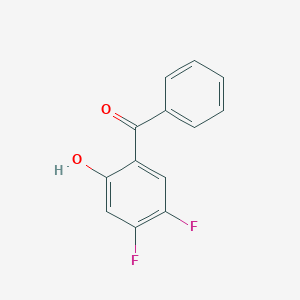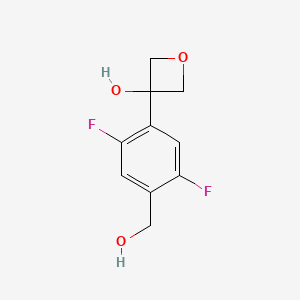
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and pyrrolidine.
Formation of the Indane Moiety: Indanone is reduced to form 2,3-dihydro-1H-indene.
Pyrrolidine Ring Formation: The indene is then reacted with a suitable reagent to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce indanone.
Cyclization Reactions: Employing cyclization agents to form the pyrrolidine ring.
Carboxylation: Using carbon dioxide under high pressure to introduce the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar properties but different biological activity.
Indane Derivatives: Compounds with the indane moiety but different substituents.
Pyrrolidine Carboxylic Acids: Compounds with the pyrrolidine ring and carboxylic acid group but different side chains.
Uniqueness
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the combination of the indane and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2R,5R)-5-(2,3-dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-8-7-12(15-13)11-6-2-4-9-3-1-5-10(9)11/h2,4,6,12-13,15H,1,3,5,7-8H2,(H,16,17)/t12-,13-/m1/s1 |
InChI Key |
IOGDKNPGWWWNEX-CHWSQXEVSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)[C@H]3CC[C@@H](N3)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C3CCC(N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
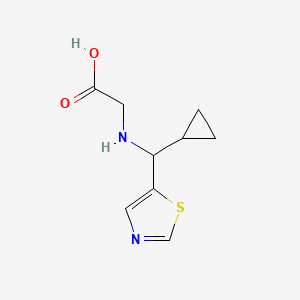
![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)
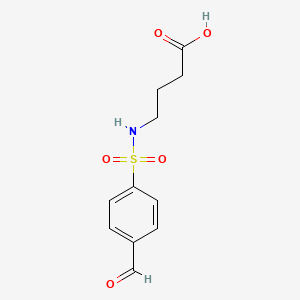


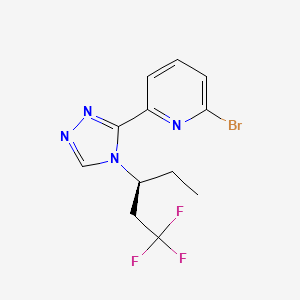
![8-Bromo-3,4-dihydropyrido[2,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B12987810.png)
